![molecular formula C6H15NS B6247042 diethyl[(methylsulfanyl)methyl]amine CAS No. 61940-56-5](/img/no-structure.png)

diethyl[(methylsulfanyl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

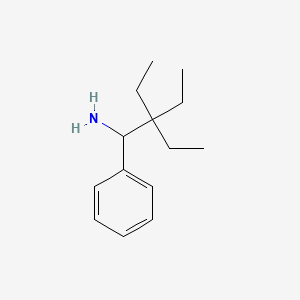

Diethyl[(methylsulfanyl)methyl]amine, commonly referred to as DEMA, is an organic compound with a wide range of applications in science and industry. It is used in a variety of syntheses, as a reagent for organic reactions, and as a catalyst for organic reactions. DEMA is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, DEMA has been studied for its potential therapeutic applications.

Scientific Research Applications

DEMA has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, as a reagent for organic reactions, and as a catalyst for organic reactions. DEMA is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, DEMA has been studied for its potential therapeutic applications. DEMA has been used in the treatment of cancer, inflammation, and other diseases, as well as in the study of enzyme regulation.

Mechanism of Action

The mechanism of action of DEMA is not fully understood, but it is believed to involve the binding of DEMA to certain enzymes and proteins. This binding is thought to alter the activity of the enzymes and proteins, leading to changes in biochemical and physiological processes. Additionally, DEMA has been shown to interact with other molecules, such as DNA, to alter their activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of DEMA depend on the concentration and duration of exposure. At low concentrations, DEMA has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects. At higher concentrations, DEMA has been shown to cause cell death and DNA damage. Additionally, DEMA has been shown to have an effect on the immune system, and it has been studied for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The use of DEMA in laboratory experiments has several advantages. DEMA is relatively inexpensive and easy to obtain. Additionally, DEMA is highly soluble in water and organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to the use of DEMA in laboratory experiments. DEMA is highly toxic and should be handled with caution. Additionally, DEMA is not very stable and can decompose over time.

Future Directions

There are several possible future directions for research on DEMA. One possibility is to further study the biochemical and physiological effects of DEMA, particularly in relation to its potential therapeutic applications. Additionally, further research could be done on the mechanism of action of DEMA and how it interacts with other molecules. Finally, further research could be done on the synthesis of DEMA, with the goal of developing more efficient and cost-effective methods of synthesis.

Synthesis Methods

DEMA can be synthesized by a variety of methods, including the reaction of diethyl sulfide with methylamine or the reaction of diethyl sulfoxide with methylamine. The reaction of diethyl sulfide with methylamine is the most common method of synthesis, and it produces a compound with the following structure: CH3(CH2)2SCH2CH2N(CH3)2. The reaction of diethyl sulfoxide with methylamine produces a compound with the following structure: CH3(CH2)2S(OCH2CH2)N(CH3)2.

properties

| { "Design of the Synthesis Pathway": "The synthesis of diethyl[(methylsulfanyl)methyl]amine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethanol", "Methyl mercaptan", "Sodium hydroxide", "Diethylamine", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "Step 1: Ethanol is reacted with methyl mercaptan in the presence of sodium hydroxide to form ethyl methyl sulfide.", "Step 2: Ethyl methyl sulfide is then reacted with diethylamine in the presence of hydrochloric acid to form diethyl[(methylsulfanyl)methyl]amine.", "Step 3: The resulting product is then purified by washing with sodium chloride and drying with sodium sulfate." ] } | |

CAS RN |

61940-56-5 |

Product Name |

diethyl[(methylsulfanyl)methyl]amine |

Molecular Formula |

C6H15NS |

Molecular Weight |

133.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.